molecular formula C12H16ClNO B5655508 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine

1-[2-(3-chlorophenoxy)ethyl]pyrrolidine

Cat. No.: B5655508
M. Wt: 225.71 g/mol
InChI Key: HONHRFONGDSNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine is a pyrrolidine derivative featuring a phenoxyethyl side chain substituted with a chlorine atom at the meta position. For example, SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) is a potent inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in leukotriene B4 (LTB4) production linked to inflammatory diseases .

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHRFONGDSNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 2-(3-chlorophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would vary based on the nucleophile used, such as ethers or thioethers.

Scientific Research Applications

1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and structure-activity relationship analyses.

Comparison with Similar Compounds

Substituent Variations on the Phenoxyethyl Chain

The biological activity of pyrrolidine derivatives is highly sensitive to substitutions on the phenoxyethyl moiety. Below is a comparative analysis of key analogs:

Compound Substituent(s) Biological Target/Activity Potency/Notes Reference
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine 3-Cl Not explicitly stated (presumed inflammatory) Structural similarity to SC-22716 suggests potential LTA4 hydrolase inhibition.
SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) 4-Ph LTA4 hydrolase IC50 = 20 nM; oral activity in mouse ex vivo assays.
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine 3-Br Marketed compound (industrial use) Global production capacity analyzed; no direct pharmacological data.
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine 4-Br, 2-Cl Undisclosed Physicochemical properties: MW = 320.6 g/mol.
3-(2,3-Dichlorophenoxy)pyrrolidine HCl 2,3-Cl₂ Undisclosed Hazard No significant risks reported.
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 4-F (chiral center) Undisclosed Stereochemistry may influence receptor binding; no activity data.

Key Trends in Structure-Activity Relationships (SAR)

  • Chlorine vs. Bromine: Chlorine substituents (e.g., 3-Cl) may enhance metabolic stability compared to bromine (e.g., 3-Br), though brominated analogs like 1-[2-(3-bromophenoxy)ethyl]pyrrolidine dominate industrial markets due to synthetic accessibility .
  • Position of Halogen : Meta-substitution (3-Cl) may optimize steric and electronic interactions with target enzymes, as seen in SC-22716’s para-phenyl substitution for LTA4 hydrolase inhibition .
  • Chiral Centers: The (R)-enantiomer of 3-(4-fluorophenoxy)pyrrolidine HCl could exhibit distinct pharmacokinetic profiles compared to racemic mixtures, though evidence is lacking .

Pharmacological Divergence

Despite structural similarities, analogs target diverse pathways:

  • Inflammatory Pathways : SC-22716 and its analogs inhibit LTA4 hydrolase, reducing LTB4-driven inflammation .
  • Neurological Targets: Unrelated pyrrolidines like 1-(3-hydroxyphenyl)sulfonyl derivatives modulate 5-HT7 receptors, affecting cognitive pathways . This highlights that minor structural changes (e.g., sulfonyl vs. phenoxyethyl groups) drastically alter target specificity.

Physicochemical and Industrial Considerations

  • Molecular Weight : Ranges from ~250–470 g/mol for analogs, with halogenated derivatives (e.g., 435287-53-9: MW = 320.6 g/mol) balancing lipophilicity and solubility .
  • Market Viability: Brominated derivatives (e.g., 1-[2-(3-bromophenoxy)ethyl]pyrrolidine) show higher production volumes, likely due to applications beyond pharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.